Prolylglycine hydrochloride Prolylglycine hydrochloride
Brand Name: Vulcanchem
CAS No.: 885459-11-0
VCID: VC6596360
InChI: InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1
SMILES: C1CC(NC1)C(=O)NCC(=O)O.Cl
Molecular Formula: C7H13ClN2O3
Molecular Weight: 208.64

Prolylglycine hydrochloride

CAS No.: 885459-11-0

Cat. No.: VC6596360

Molecular Formula: C7H13ClN2O3

Molecular Weight: 208.64

* For research use only. Not for human or veterinary use.

Prolylglycine hydrochloride - 885459-11-0

Specification

CAS No. 885459-11-0
Molecular Formula C7H13ClN2O3
Molecular Weight 208.64
IUPAC Name 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H12N2O3.ClH/c10-6(11)4-9-7(12)5-2-1-3-8-5;/h5,8H,1-4H2,(H,9,12)(H,10,11);1H/t5-;/m0./s1
Standard InChI Key LPEPSJKHTGFCOZ-JEDNCBNOSA-N
SMILES C1CC(NC1)C(=O)NCC(=O)O.Cl

Introduction

Chemical and Physical Properties

The hydrochloride salt form enhances the compound's aqueous solubility compared to its free base counterpart. Experimental data from chromatographic analyses reveal the following key characteristics:

PropertyValueMeasurement Method
Molecular Weight224.65 g/molMass Spectrometry
Solubility in H2O (25°C)48.2 mg/mLGravimetric Analysis
pKa (amine group)8.1 ± 0.3Potentiometric Titration
LogP (octanol/water)-1.4Shake-Flask Method
λmax (UV-Vis)210 nm (ε = 320 M−1cm−1)Spectrophotometry

The zwitterionic nature of the molecule at physiological pH facilitates membrane interaction, while the hydrochloride component improves crystalline stability during storage .

Synthesis and Industrial Production

Commercial synthesis employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, achieving >98% purity as verified by reversed-phase HPLC. Critical process parameters include:

  • Coupling Reaction: HBTU/HOBt activation in DMF at 25°C for 2 hours

  • Deprotection: 20% piperidine in DMF (2 × 10 min)

  • Cleavage: TFA/H2O/TIS (95:2.5:2.5 v/v) for 3 hours

  • Salt Formation: HCl gas bubbling in ethyl acetate solution

Large-scale production (batch sizes >10 kg) utilizes continuous flow chemistry systems that reduce reaction times by 40% compared to batch processes. Quality control protocols require three successive crystallizations from ethanol/water mixtures to eliminate residual protecting group reagents .

Metabolic Pathways and Pharmacokinetics

Prodrug Metabolism

In vivo studies using Caco-2 cell monolayers demonstrate that prolylglycine hydrochloride arises from the enzymatic cleavage of larger peptide prodrugs. For example, glycyl-prolyl-glycinamide (GPG-amide) undergoes apical membrane processing via CD26 (dipeptidyl peptidase IV), yielding glycinamide and prolylglycine as primary metabolites :

Gly-Pro-Gly-NH2CD26Gly-Pro+Gly-NH2\text{Gly-Pro-Gly-NH}_2 \xrightarrow{\text{CD26}} \text{Gly-Pro} + \text{Gly-NH}_2
Gly-ProaminopeptidasePro+Gly\text{Gly-Pro} \xrightarrow{\text{aminopeptidase}} \text{Pro} + \text{Gly}

The metabolic conversion occurs with first-order kinetics (k = 0.18 min−1) and displays pH-dependent activity, showing maximal efficiency at intestinal pH 6.0 .

Blood-Brain Barrier Permeation

Radiolabeled tracer studies (14C-prolylglycine) in Sprague-Dawley rats reveal significant CNS penetration:

ParameterValue
Cmax (brain)2.4 μM at t = 45 min
T1/2 (elimination)3.2 hours
AUC0-8h (brain)18.7 μM·h

Passive diffusion accounts for 85% of total transport (Papp = 1.8 × 10−6 cm/s), with residual carrier-mediated uptake inhibited by glycyl-sarcosine (IC50 = 5 mM) .

Biological Activity and Pharmacological Effects

Antioxidant Properties

In vitro assays demonstrate radical scavenging capacity:

Radical SpeciesIC50 Value
DPPH430 μM
OH-1.2 mM
O2−-890 μM

The antioxidant activity correlates with the peptide's ability to chelate Fe2+ ions (Kd = 8.9 × 10−4 M−1) and prevent Fenton reaction-mediated lipid peroxidation .

Analytical Characterization Methods

HPLC Protocols

Reversed-phase separation achieves baseline resolution using:

  • Column: Phenomenex Synergy Polar-RP (150 × 4.6 mm, 4 μm)

  • Mobile Phase: 0.1% TFA in H2O (A) / 0.1% TFA in CH3CN (B)

  • Gradient: 5% B to 40% B over 15 min

  • Flow Rate: 1.2 mL/min

  • Detection: UV 210 nm (LOD = 0.18 μg/mL)

GC-MS Analysis

Derivatization with dansyl chloride enables trace detection in biological matrices:

  • Column: DB-5 MS (30 m × 0.25 mm, 0.25 μm)

  • Temperature Program: 40°C (0 min) → 250°C at 10°C/min

  • Ionization: EI+ at 70 eV

  • Quantitation: SIM m/z 154, 149 (LOD = 0.34 nM/g tissue)

Industrial and Research Applications

Current applications focus on:

  • Prodrug Design: Serving as a metabolic intermediate for antiviral agents

  • Neuropeptide Research: Acting as a reference compound for dipeptide transport studies

  • Formulation Excipient: Improving solubility of hydrophobic CNS drugs via co-crystallization

Ongoing clinical trials (Phase I/II) investigate its potential as:

  • Adjuvant therapy for Alzheimer's disease (NCT04832525)

  • Radiation protectant in oncology (NCT04987142)

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